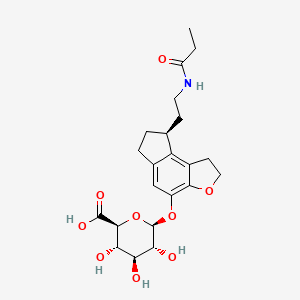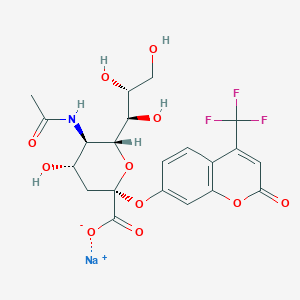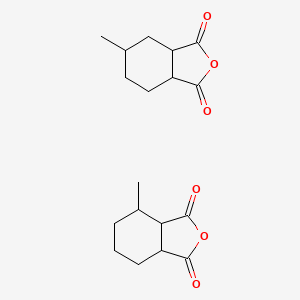
4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione are organic compounds with the molecular formula C9H12O3 . These compounds are known for their applications in various industrial processes, particularly as curing agents for epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the hydrogenation of methyl-substituted phthalic anhydrides . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . The process can be summarized as follows:
Starting Material: Methyl-substituted phthalic anhydride.
Catalyst: Palladium on carbon (Pd/C).
Conditions: High pressure and temperature.
Industrial Production Methods
Industrial production of these compounds follows a similar synthetic route but on a larger scale. The process involves continuous hydrogenation in a reactor equipped with efficient mixing and temperature control systems . The product is then purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Further hydrogenation to more saturated compounds.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
These compounds have several scientific research applications:
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, as curing agents, they react with epoxy groups to form cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials . The molecular pathways involved include nucleophilic attack on the epoxy ring, leading to ring-opening and subsequent cross-linking .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcyclohexane-1,2-dicarboxylic Anhydride
- 5-Methylhexahydrophthalic Anhydride
- Methyltetrahydrophthalic Anhydride
Uniqueness
Compared to similar compounds, 4-Methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione and 5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione offer unique properties such as higher reactivity and better compatibility with various epoxy resins . These characteristics make them particularly valuable in industrial applications where enhanced performance is required .
Properties
Molecular Formula |
C18H24O6 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/2C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10;1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2*5-7H,2-4H2,1H3 |
InChI Key |
YBHKHSYNFLDCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)OC2=O.CC1CCCC2C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
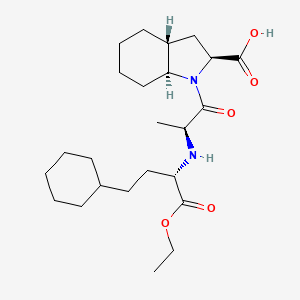
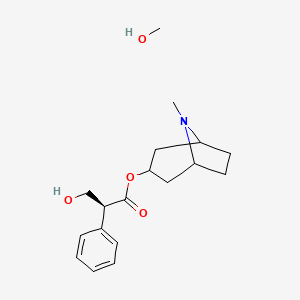


![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
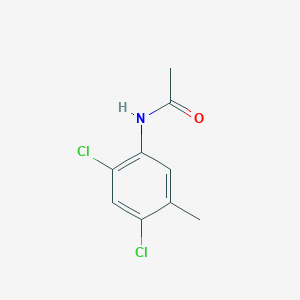
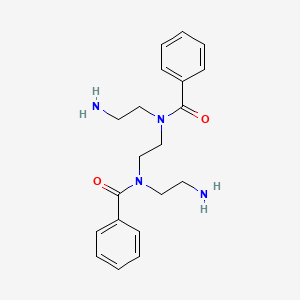
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
